
2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene is a highly branched isoprenoid (HBI) alkene. This compound is notable for its complex structure, which includes multiple methyl groups and a pentadecene backbone. It is often studied for its stability and abundance in various environmental samples, making it a useful tracer in palaeoceanographic reconstructions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene typically involves the use of isoprenoid precursors. The process generally includes multiple steps of alkylation and dehydrogenation to introduce the necessary methyl groups and double bonds. Specific reaction conditions, such as temperature and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it often involves large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the compound’s stability and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various alcohols and ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and halogenated derivatives. These products are often used in further chemical synthesis or as intermediates in industrial processes .
Aplicaciones Científicas De Investigación
2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene has several scientific research applications:
Chemistry: Used as a model compound for studying isoprenoid chemistry and reaction mechanisms.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism.
Industry: Used as a tracer in environmental studies, particularly in palaeoceanographic reconstructions.
Mecanismo De Acción
The mechanism of action of 2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene involves its interaction with various molecular targets. In biological systems, it may interact with lipid membranes, altering their fluidity and function. The compound’s multiple methyl groups and double bonds allow it to participate in various biochemical pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadecane
- 2,6,10,14-Tetramethyl-7-(3-methylpent-4-enyl)-pentadec-5(Z/E)-en-4-ols
Uniqueness
Compared to similar compounds, 2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene is unique due to its specific double bond position and the presence of multiple methyl groups. These structural features contribute to its stability and make it a valuable compound for various scientific applications .
Propiedades
Número CAS |
141098-37-5 |
|---|---|
Fórmula molecular |
C25H50 |
Peso molecular |
350.7 g/mol |
Nombre IUPAC |
2,6,10,14-tetramethyl-7-(3-methylpentyl)pentadec-5-ene |
InChI |
InChI=1S/C25H50/c1-9-22(6)16-18-25(24(8)15-11-13-21(4)5)19-17-23(7)14-10-12-20(2)3/h15,20-23,25H,9-14,16-19H2,1-8H3 |
Clave InChI |
BQYVYTVTVXIDKT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCC(CCC(C)CCCC(C)C)C(=CCCC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)

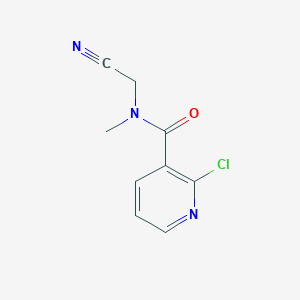
![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)

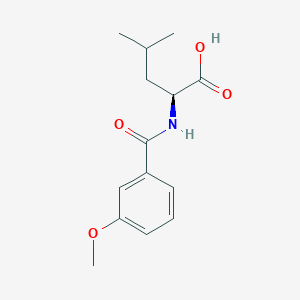
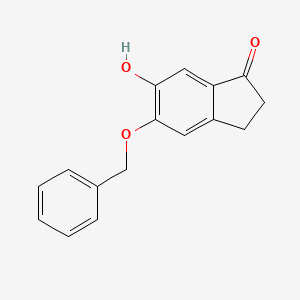
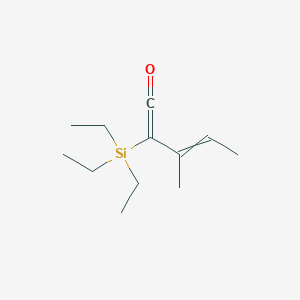
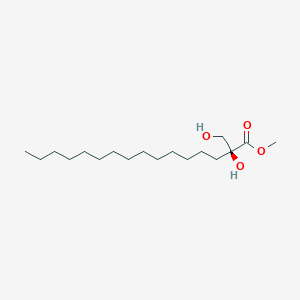
![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)
![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)
![N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine](/img/structure/B14261024.png)
